molecular formula C12H21NOS B7630458 (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone

Cat. No. B7630458
M. Wt: 227.37 g/mol
InChI Key: IJDTUOJQTXCTLD-UHFFFAOYSA-N
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Description

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, also known as DMCM, is a chemical compound that belongs to the class of thiomorpholines. It is a potent negative allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system (CNS). DMCM has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other CNS disorders.

Mechanism of Action

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone acts as a negative allosteric modulator of the GABAA receptor, which means that it reduces the activity of the receptor by binding to a site that is distinct from the GABA binding site. This results in a decrease in the opening frequency and duration of the chloride ion channel, which leads to a decrease in neuronal excitability and inhibition of neurotransmission.
Biochemical and Physiological Effects:
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been shown to produce a range of biochemical and physiological effects in the CNS. It has been found to enhance the anxiogenic and convulsant effects of GABAergic drugs, such as benzodiazepines and barbiturates. It has also been shown to induce seizures in animal models, which is consistent with its negative modulatory effects on the GABAA receptor.

Advantages and Limitations for Lab Experiments

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has several advantages as a research tool, including its high potency and selectivity for the benzodiazepine site of the GABAA receptor. However, it also has some limitations, such as its potential toxicity and side effects, as well as the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several potential future directions for research on (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone and its applications in the CNS. One area of interest is the development of novel GABAA receptor modulators that can selectively target specific subtypes of the receptor, which could lead to more effective and safer treatments for anxiety, epilepsy, and other CNS disorders. Another area of interest is the use of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone as a research tool to study the role of the GABAA receptor in other physiological systems, such as the immune system and the endocrine system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone can be synthesized by reacting 3-methylcyclobutanone with 2,3-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition of the thiomorpholine to the carbonyl group of the cyclobutanone, followed by elimination of water to form the final product.

Scientific Research Applications

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been widely used as a research tool to study the pharmacology and physiology of the GABAA receptor. It has been shown to selectively bind to the benzodiazepine site of the receptor, which is involved in the modulation of GABAergic neurotransmission. (2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone has been used to investigate the role of the GABAA receptor in anxiety, epilepsy, and other CNS disorders.

properties

IUPAC Name

(2,3-dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOS/c1-8-6-11(7-8)12(14)13-4-5-15-10(3)9(13)2/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDTUOJQTXCTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)N2CCSC(C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylthiomorpholin-4-yl)-(3-methylcyclobutyl)methanone

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